molecular formula C19H19N3O B11532058 N-methyl-N-(4-{[(E)-(2-methyl-1H-indol-3-yl)methylidene]amino}phenyl)acetamide

N-methyl-N-(4-{[(E)-(2-methyl-1H-indol-3-yl)methylidene]amino}phenyl)acetamide

Cat. No.: B11532058
M. Wt: 305.4 g/mol
InChI Key: MUXGAHGFEPUIDV-UHFFFAOYSA-N
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Description

N-methyl-N-(4-{[(E)-(2-methyl-1H-indol-3-yl)methylidene]amino}phenyl)acetamide is a complex organic compound that belongs to the class of acetamides. This compound is characterized by the presence of an indole moiety, which is a common structural motif in many biologically active molecules. The indole ring system is known for its wide range of pharmacological activities, making this compound of significant interest in medicinal chemistry and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-(4-{[(E)-(2-methyl-1H-indol-3-yl)methylidene]amino}phenyl)acetamide typically involves the condensation of an indole derivative with an acetamide derivative. One common method involves the reaction of 2-methyl-1H-indole-3-carbaldehyde with N-methyl-4-aminophenylacetamide under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the reaction mixture is heated to reflux for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The reaction conditions are optimized to maximize yield and purity, and the process may involve the use of continuous flow reactors to improve efficiency. Purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-(4-{[(E)-(2-methyl-1H-indol-3-yl)methylidene]amino}phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.

    Reduction: The imine group can be reduced to form secondary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often require the use of strong acids or bases as catalysts.

Major Products

    Oxidation: Indole-2,3-dione derivatives.

    Reduction: Secondary amines.

    Substitution: Various substituted aromatic compounds, depending on the specific electrophile used.

Scientific Research Applications

N-methyl-N-(4-{[(E)-(2-methyl-1H-indol-3-yl)methylidene]amino}phenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-methyl-N-(4-{[(E)-(2-methyl-1H-indol-3-yl)methylidene]amino}phenyl)acetamide involves its interaction with specific molecular targets in the body. The indole moiety is known to interact with various enzymes and receptors, modulating their activity. This compound may inhibit certain enzymes involved in disease pathways or bind to receptors to elicit a therapeutic response. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

N-methyl-N-(4-{[(E)-(2-methyl-1H-indol-3-yl)methylidene]amino}phenyl)acetamide can be compared to other indole-containing compounds, such as:

    Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) with a similar indole structure.

    Serotonin: A neurotransmitter that contains an indole ring and is involved in mood regulation.

    Tryptophan: An essential amino acid with an indole side chain, important for protein synthesis.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the acetamide group, which may confer distinct biological activities and chemical reactivity compared to other indole derivatives.

Properties

Molecular Formula

C19H19N3O

Molecular Weight

305.4 g/mol

IUPAC Name

N-methyl-N-[4-[(2-methyl-1H-indol-3-yl)methylideneamino]phenyl]acetamide

InChI

InChI=1S/C19H19N3O/c1-13-18(17-6-4-5-7-19(17)21-13)12-20-15-8-10-16(11-9-15)22(3)14(2)23/h4-12,21H,1-3H3

InChI Key

MUXGAHGFEPUIDV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C=NC3=CC=C(C=C3)N(C)C(=O)C

Origin of Product

United States

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